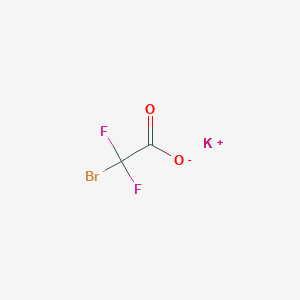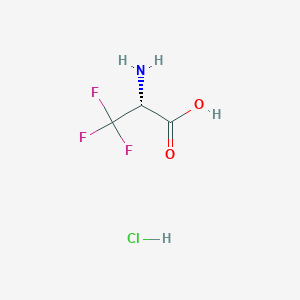
nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate is a coordination compound with the chemical formula C10H8F6NiO4•2H2O. It is a green powder that is used primarily in research and industrial applications. This compound is known for its stability and unique properties, making it a valuable reagent in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate can be synthesized through the reaction of nickel(II) chloride hexahydrate with trifluoroacetylacetone in the presence of water. The reaction typically involves dissolving nickel(II) chloride hexahydrate in water, followed by the addition of trifluoroacetylacetone. The mixture is then stirred and heated to facilitate the formation of the desired product. The resulting solution is cooled, and the product is precipitated out, filtered, and dried .
Industrial Production Methods: In industrial settings, the production of nickel trifluoroacetylacetonate dihydrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel complexes using suitable reducing agents.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, and other chelating agents.
Major Products Formed:
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel complexes.
Substitution: Nickel complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other nickel complexes and as a catalyst in various organic reactions.
Biology: The compound is used in studies involving nickel’s role in biological systems and its interactions with biomolecules.
Medicine: Research on nickel-based compounds for potential therapeutic applications, including anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism of action of nickel trifluoroacetylacetonate dihydrate involves its ability to coordinate with various ligands and form stable complexes. The trifluoroacetylacetonate ligands provide a strong chelating effect, stabilizing the nickel center and allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the nickel center .
Vergleich Mit ähnlichen Verbindungen
Nickel acetylacetonate: Similar structure but without the trifluoromethyl groups, leading to different reactivity and stability.
Nickel hexafluoroacetylacetonate: Contains hexafluoromethyl groups, providing even greater stability and different reactivity compared to nickel trifluoroacetylacetonate dihydrate.
Uniqueness: nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate is unique due to the presence of trifluoromethyl groups, which enhance its stability and reactivity. This makes it particularly useful in applications requiring robust and reactive nickel complexes .
Eigenschaften
IUPAC Name |
nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Ni.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,10H,1H3;;2*1H2/q;;+2;;/p-2/b2*4-2-;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQCBHADJHECLA-NFZBZNCTSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O.O.[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.O.O.[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6NiO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Cyclobutanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B7806000.png)
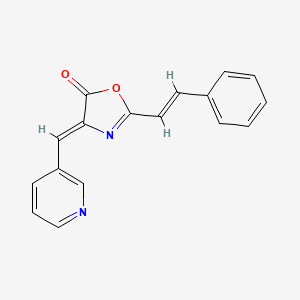
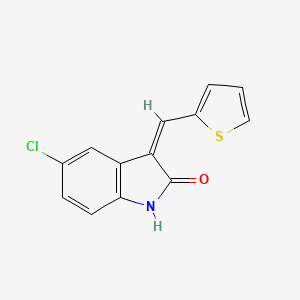
![2-[(butan-2-ylamino)methyl]-1H-quinazolin-4-one;hydrochloride](/img/structure/B7806023.png)
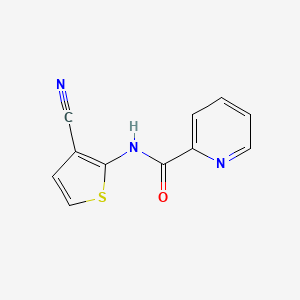
![5-(Thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol](/img/structure/B7806049.png)
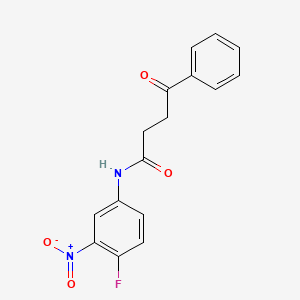
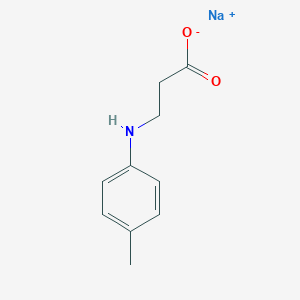
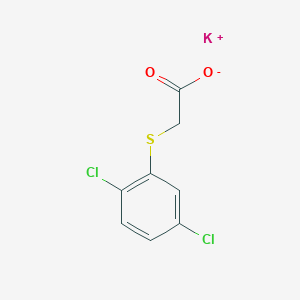

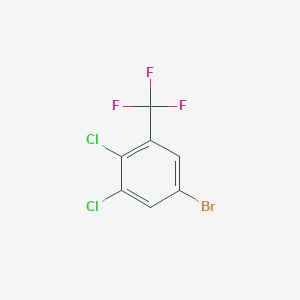
![3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B7806070.png)
